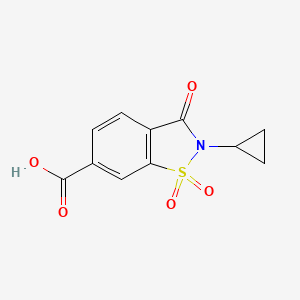![molecular formula C11H10N4 B1517016 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1152940-14-1](/img/structure/B1517016.png)
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile
Overview
Description
“4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used in research and development, and it is often shipped from Delhi, India .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is characterized by the presence of a pyrazole ring attached to a benzonitrile group via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” include a molecular weight of 198.23 . The boiling point and other specific properties are not provided in the search results.Scientific Research Applications
Antileishmanial Applications
This compound has shown promising results in the treatment of leishmaniasis. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Activity
The pyrazole derivative has been evaluated for its antimalarial properties. Its structure allows it to interact effectively with the biological targets associated with malaria, offering a potential pathway for developing new antimalarial drugs .
Molecular Docking Studies
Due to its unique structure, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile is an excellent candidate for molecular docking studies to explore its binding affinities with various biological targets, which is crucial for drug design and discovery .
Treatment of Infections by Leishmania Strains
The compound’s pyrazole structures containing sulfonamide groups have been identified as active against infections caused by certain Leishmania strains, suggesting its use in developing treatments for these infections .
Chemical Synthesis and Modification
As a versatile chemical building block, this compound can be used in the synthesis and modification of various chemical entities, which can lead to the discovery of new compounds with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile can be used as a standard or reference compound in chromatography and spectrometry to identify and quantify similar compounds .
Biochemical Research
This compound can be utilized in biochemical research to study enzyme-substrate interactions, particularly in enzymes where pyrazole derivatives are known to play a role as inhibitors or activators .
Cold-Chain Transportation Studies
Given its stability profile, 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile can be used in studies to understand the effects of cold-chain transportation on the stability of pharmaceutical compounds .
Future Directions
The future directions for “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” could involve further developments in catalytic processes relating to catecholase activity . Additionally, the compound could be explored for its potential in various applications, given the broad range of chemical and biological properties of pyrazole-based ligands .
properties
IUPAC Name |
4-[(4-aminopyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-5-9-1-3-10(4-2-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUJZUFXCILKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)





